structural characterization of 1,2,3-thiadiazole-5-carbohydrazide
structural characterization of 1,2,3-thiadiazole-5-carbohydrazide
An In-depth Technical Guide to the Structural Characterization of 1,2,3-Thiadiazole-5-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole nucleus is a privileged heterocyclic scaffold, serving as a cornerstone in the development of novel therapeutic agents due to its wide array of biological activities.[1][2] Among its derivatives, 1,2,3-thiadiazole-5-carbohydrazide is a critical synthon, a versatile building block for constructing more complex molecules with potential applications in medicine and agriculture.[1][3] Its utility as a precursor for compounds with antiviral, antifungal, and anticancer properties underscores the necessity for its unambiguous structural characterization.[1] This guide provides a comprehensive, in-depth analysis of the essential techniques employed to confirm the identity, purity, and three-dimensional structure of 1,2,3-thiadiazole-5-carbohydrazide, ensuring the integrity and reproducibility of downstream research and development efforts.
The Foundational Role of Synthesis in Structural Elucidation
The journey to structural characterization begins with a robust and well-documented synthetic pathway. The most common and efficient route to 1,2,3-thiadiazole-5-carbohydrazide involves the hydrazinolysis of a corresponding ester, typically an ethyl or methyl ester.[3][4] This precursor ester is itself often synthesized via the Hurd-Mori reaction, a classical and reliable method for forming the 1,2,3-thiadiazole ring from a hydrazone derivative and thionyl chloride.[5][6][7][8] Understanding the synthesis is paramount, as it provides the first layer of evidence for the expected molecular structure and informs the selection of appropriate characterization techniques.
Experimental Protocol: Synthesis of 1,2,3-Thiadiazole-5-Carbohydrazide
This protocol details the conversion of an ester precursor, such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, to the target carbohydrazide.
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq)
-
Hydrazine hydrate (80-95%) (1.1-1.5 eq)
-
Ethanol or Methanol
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (e.g., ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.
-
Isolation: After completion, cool the mixture to room temperature and allow it to stir overnight. A precipitate will typically form.[4]
-
Purification: Reduce the solvent volume under vacuum. Wash the resulting residue or solid with cold petroleum ether to remove unreacted starting materials and byproducts.
-
Final Product: Filter the solid product, wash with a minimal amount of cold ethanol, and dry under vacuum to yield 1,2,3-thiadiazole-5-carbohydrazide as a solid.[4]
Caption: Workflow for the synthesis of 1,2,3-thiadiazole-5-carbohydrazide.
Spectroscopic Fingerprinting: A Multi-Technique Approach
No single technique can provide a complete structural picture. A combinatorial approach using NMR, IR, and Mass Spectrometry creates a self-validating system, where the data from each method corroborates the others to build an irrefutable structural assignment.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[10][11] For 1,2,3-thiadiazole-5-carbohydrazide, both ¹H and ¹³C NMR provide definitive evidence of its structure.
Expert Insights: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred due to its ability to dissolve the polar carbohydrazide and to allow for the observation of exchangeable N-H protons from the hydrazide group, which might be invisible in other solvents like CDCl₃.[10]
Expected Spectral Data:
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | -CH (Thiadiazole ring) | ~8.5 - 9.0 (singlet) | The proton attached to the C4 of the thiadiazole ring is in a deshielded environment due to the electronegativity of the adjacent nitrogen and sulfur atoms. |
| -NH ₂ (Hydrazide) | ~4.5 - 5.0 (broad singlet) | These protons are exchangeable and their signal is often broad. | |
| -NH - (Amide) | ~9.5 - 12.5 (broad singlet) | The amide proton is highly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding.[12] | |
| ¹³C NMR | C =O (Carbonyl) | ~163 - 165 | The carbonyl carbon of the amide group resonates in this characteristic downfield region.[12] |
| C 4 (Thiadiazole ring) | ~135 - 147 | Carbon atom of the thiadiazole ring bearing a proton.[12] | |
| C 5 (Thiadiazole ring) | ~159 - 170 | Carbon atom of the thiadiazole ring attached to the carbohydrazide group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified 1,2,3-thiadiazole-5-carbohydrazide in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 0-14 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans is required. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[10]
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Integrate the proton signals to confirm the relative proton counts.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for the rapid identification of functional groups.[10] The IR spectrum of 1,2,3-thiadiazole-5-carbohydrazide provides a distinct "fingerprint" confirming the presence of the key hydrazide and thiadiazole moieties.
Expected Spectral Data:
| Vibrational Frequency (cm⁻¹) | Assignment | Description of Vibration |
| ~3300 - 3100 | N-H stretch | Characteristic broad absorptions for the -NH and -NH₂ groups of the hydrazide. |
| ~1680 - 1640 | C=O stretch (Amide I) | A strong, sharp absorption band indicating the presence of the carbonyl group.[7] |
| ~1620 | C=N stretch | Vibration from the thiadiazole ring.[13] |
| ~1550 | N-H bend (Amide II) | Bending vibration associated with the amide linkage. |
| ~1400 | C=N stretch | Additional vibration from the thiadiazole ring system.[10] |
| ~1070 | C-N stretch | Stretching vibration of the C-N bond in the ring.[10] |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Compress the powder in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record a background spectrum and then the sample spectrum, typically from 4000 to 400 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight and offers crucial structural clues through fragmentation analysis.[11] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition with high accuracy.[10]
Expert Insights: A hallmark fragmentation pathway for 1,2,3-thiadiazoles is the facile loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion.[3][14] Observing this loss is strong evidence for the presence of the 1,2,3-thiadiazole ring.
Expected Spectral Data:
| Technique | m/z Value | Assignment | Interpretation |
| HRMS (ESI+) | ~145.0180 | [M+H]⁺ | The protonated molecular ion. Calculated exact mass for C₃H₅N₄OS⁺ is 145.0178. |
| LRMS (EI) | 144 | [M]⁺ | The molecular ion peak corresponding to the molecular weight of 144.16 g/mol .[15] |
| 116 | [M-N₂]⁺ | Loss of a neutral nitrogen molecule (28 Da), a characteristic fragmentation of the 1,2,3-thiadiazole ring.[14] | |
| 72 | [M-N₂-CS]⁺ | Subsequent loss of a carbon monosulfide radical. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this polar molecule.
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion. For fragmentation data, perform MS/MS analysis on the parent ion peak.
The Gold Standard: Single-Crystal X-ray Crystallography
While spectroscopic methods provide compelling evidence of molecular connectivity, single-crystal X-ray crystallography offers unambiguous, direct visualization of the three-dimensional structure in the solid state.[9] It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks crucial to the compound's crystal packing and physical properties.[9][16]
Caption: 2D representation of 1,2,3-thiadiazole-5-carbohydrazide.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and is typically achieved by slow evaporation of the compound's solution in a suitable solvent or solvent mixture (e.g., ethanol, DMF/water).[9]
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated.[16]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial model is then refined using a full-matrix least-squares procedure to yield the final, precise atomic coordinates.[16]
Expected Structural Features:
-
Planarity: The 1,2,3-thiadiazole ring is expected to be nearly planar.[17]
-
Hydrogen Bonding: The carbohydrazide moiety, with its N-H donor and C=O acceptor sites, will likely participate in extensive intermolecular hydrogen bonding, forming dimers or extended networks in the crystal lattice.
-
Bond Lengths: The bond lengths within the thiadiazole ring and the carbohydrazide group will conform to established values for similar structures, confirming the bonding arrangement.
Conclusion: An Integrated Approach to Structural Integrity
The is a critical checkpoint in the pipeline of drug discovery and development. A rigorous, multi-faceted approach is not merely academic; it is a requirement for scientific integrity. By integrating the evidence from synthesis, the detailed connectivity map from NMR, the functional group confirmation from IR, the molecular weight and fragmentation from MS, and the ultimate 3D structure from X-ray crystallography, researchers can establish an unassailable structural proof. This foundational knowledge is indispensable for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents built upon this versatile and potent chemical scaffold.[2]
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